![molecular formula C24H24O6 B2874728 [(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid CAS No. 933607-10-4](/img/structure/B2874728.png)
[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid” is a chemical compound with the molecular formula C24H24O6 . Its average mass is 408.444 Da and its monoisotopic mass is 408.157288 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrano[2,3-f]chromen backbone, which is a type of fused bicyclic system incorporating a pyran ring and a chromene ring . It also contains a benzyl group and an acetic acid group attached to different positions on this backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the acetic acid group would likely make the compound acidic, and the various ring structures could influence its stability and reactivity .Scientific Research Applications
Thiol Detection in Biological Systems
Chromene derivatives have been utilized in the development of molecular fluorescent probes for biological applications. A study by Yang et al. (2019) on thiol-chromene "click" reactions highlighted the use of chromene as a structural element in natural products due to its good biological compatibility. The research demonstrated the application of chromene derivatives in creating probes for the sensitive detection of thiols in biological systems, offering insights into oxidative stress, cell apoptosis, and pathophysiological processes in living organisms (Yang et al., 2019).
Antineoplastic Activities
Chromene-based compounds have also been synthesized and evaluated for their antineoplastic (anti-tumor) activities. Gašparová et al. (2013) synthesized key chromene acetates and studied their reactions, leading to the development of compounds with potential for antitumor activity research. This work underscores the importance of chromene skeletons as promising leads in the development of new antineoplastic agents (Gašparová et al., 2013).
Synthesis and Chemical Transformations
The versatility of chromene derivatives in chemical synthesis is further exemplified by Lácová et al. (2010), who detailed the synthesis of phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes. Their work highlights the synthetic routes and chemical transformations that lead to a variety of chromene derivatives, showcasing the compound class's utility in organic chemistry (Lácová et al., 2010).
Multicomponent Condensation Approaches
Research by Gorbunov et al. (2018) developed a method for synthesizing fused furylacetic acids, including chromene derivatives, via multicomponent condensation. This approach underscores the efficiency and versatility of chromene-based compounds in synthesizing complex molecular structures, which can have various applications in medicinal chemistry and materials science (Gorbunov et al., 2018).
Properties
IUPAC Name |
2-[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-14-17(11-15-7-5-4-6-8-15)23(27)29-22-16-9-10-24(2,3)30-18(16)12-19(21(14)22)28-13-20(25)26/h4-8,12H,9-11,13H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMISHHFZYXLWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)O)(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
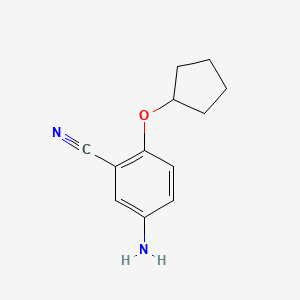
![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)
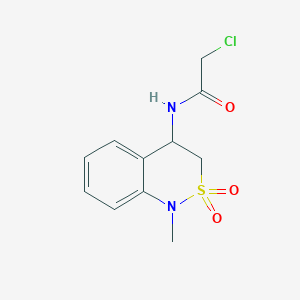


![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2874654.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2874657.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2874661.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874662.png)
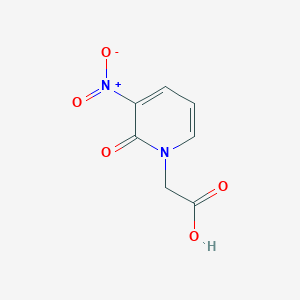
![8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874664.png)
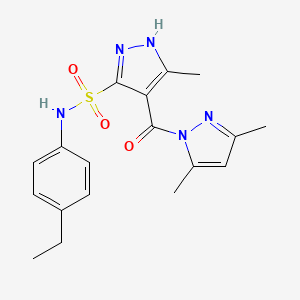
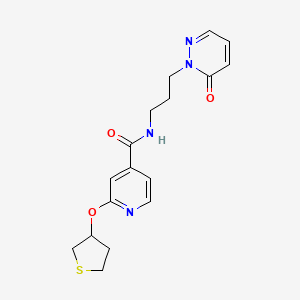
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/no-structure.png)
